molecular formula C21H42N8O6 B14169027 N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-lysyl-L-isoleucine CAS No. 925241-63-0

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-lysyl-L-isoleucine

Cat. No.: B14169027
CAS No.: 925241-63-0
M. Wt: 502.6 g/mol
InChI Key: AAJVMGYFOZJHFH-QXKUPLGCSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-lysyl-L-isoleucine is a complex peptide compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino acids linked together in a specific sequence. The presence of the diaminomethylidene group adds to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-seryl-L-lysyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for further coupling.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like TFA.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield and purity. Automation in SPPS allows for efficient and high-throughput production, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-lysyl-L-isoleucine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like serine.

    Reduction: Reduction reactions can affect the diaminomethylidene group.

    Substitution: Amino acid residues can be substituted to create analogs of the compound.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of different amino acid derivatives under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine derivatives with altered functional groups.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-lysyl-L-isoleucine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of novel materials and biotechnological applications.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-seryl-L-lysyl-L-isoleucine involves its interaction with specific molecular targets. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The peptide sequence can also interact with cell membranes and receptors, modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
  • N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-lysyl-L-isoleucine is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

CAS No.

925241-63-0

Molecular Formula

C21H42N8O6

Molecular Weight

502.6 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C21H42N8O6/c1-3-12(2)16(20(34)35)29-18(32)14(8-4-5-9-22)27-19(33)15(11-30)28-17(31)13(23)7-6-10-26-21(24)25/h12-16,30H,3-11,22-23H2,1-2H3,(H,27,33)(H,28,31)(H,29,32)(H,34,35)(H4,24,25,26)/t12-,13-,14-,15-,16-/m0/s1

InChI Key

AAJVMGYFOZJHFH-QXKUPLGCSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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